molecular formula C11H13BrINO B8015522 2-Bromo-5-iodo-N-isobutylbenzamide

2-Bromo-5-iodo-N-isobutylbenzamide

Cat. No.: B8015522
M. Wt: 382.04 g/mol
InChI Key: HOJCZPUGERUPEO-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-N-isobutylbenzamide (CAS 1871002-82-2) is a chemical compound with the molecular formula C11H13BrINO and a molecular weight of 382.04 g/mol . This ortho-substituted benzamide serves as a valuable building block in medicinal chemistry and anthelmintic drug discovery research. Benzamide analogs have been identified as a family of compounds with excellent nematicidal activity, selectively inhibiting complex II in the mitochondrial electron transport chain of nematodes . These compounds are active against both free-living and parasitic worms and demonstrate low toxicity in mammalian cells, making this chemical scaffold a promising candidate for the development of new antiparasitic agents . The distinct structural features of this benzamide, including the halogenated aromatic ring system, provide a versatile core for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodo-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCZPUGERUPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies of 2 Bromo 5 Iodo N Isobutylbenzamide

Modifications at the N-isobutyl Moiety

The secondary amide nitrogen in 2-Bromo-5-iodo-N-isobutylbenzamide provides a handle for further functionalization, primarily through substitution reactions.

N-Alkylation and N-Arylation Reactions

The hydrogen atom on the amide nitrogen can be substituted with various alkyl or aryl groups to generate tertiary amides. This transformation is typically achieved by first deprotonating the amide with a strong base to form a potent nucleophile (an amidate), which then reacts with an alkyl or aryl halide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). stackexchange.com The reaction of the resulting amidate with an electrophile, such as an alkyl halide, proceeds via a nucleophilic substitution mechanism. wikipedia.org

While direct N-arylation can be challenging, modern cross-coupling methods, such as the Buchwald-Hartwig amination, can be employed, though these are more commonly used for forming the initial C-N bond rather than subsequent N-arylation of a pre-formed amide. A more traditional approach involves reacting the amidate with an activated aryl halide.

The choice of reagents and conditions allows for the introduction of a diverse range of substituents, which can significantly alter the molecule's steric and electronic properties.

Table 1: Representative Conditions for N-Alkylation of Secondary Amides Note: This table presents general conditions for the N-alkylation of secondary benzamides, as specific examples for this compound are not prominently documented in peer-reviewed literature. These conditions are illustrative of the standard methodologies applied for this type of transformation.

BaseAlkylating AgentSolventTypical ConditionsReference
NaHMethyl iodide (CH₃I)DMF0 °C to room temperature stackexchange.com
Cs₂CO₃Benzyl bromide (BnBr)Acetonitrile (CH₃CN)Reflux nih.gov
Ag₂OMethyl iodide (CH₃I)CH₂Cl₂Room temperature stackexchange.com

Substituent Transformations on the Halogenated Phenyl Ring

The key feature of the aromatic ring is the presence of two different halogens: bromine at position 2 and iodine at position 5. This di-halogenated pattern is a powerful synthetic tool, as the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F. nih.gov This predictable trend enables highly regioselective reactions on the 2-bromo-5-iodo-phenyl ring, with the more labile C-I bond reacting preferentially under carefully controlled conditions. libretexts.org

The Suzuki-Miyaura coupling , which joins the aryl halide with an organoboron species (like a boronic acid or ester), can be performed selectively at the C-5 position. By using one equivalent of the boronic acid and a suitable palladium catalyst, the iodine is selectively replaced, leaving the bromine atom intact for a potential second, different coupling reaction. libretexts.org

Similarly, the Sonogashira coupling allows for the introduction of an alkyne group. This reaction, which couples the aryl halide with a terminal alkyne, also proceeds selectively at the C-I bond. libretexts.orgwikipedia.org This stepwise approach is invaluable for building complex molecular architectures.

Table 2: Illustrative Regioselective Cross-Coupling Reactions on Dihaloarenes Note: This table provides examples of selective cross-coupling on bromo-iodo-substituted aromatic systems to illustrate the established principles of reactivity. These serve as models for the expected transformations on this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct (Selective at Iodine)Reference
Suzuki-Miyaura1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O4-Bromo-1,1'-biphenyl nih.gov
Sonogashira2-Bromo-4-iodoquinolineTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-Bromo-4-((trimethylsilyl)ethynyl)quinoline libretexts.org
Sonogashira1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF(4-Bromophenylethynyl)trimethylsilane wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is another pathway for modifying the phenyl ring, although it is less common for this type of substrate compared to cross-coupling. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. The amide group itself is only moderately activating. However, the reactivity of halogens as leaving groups in SNAr reactions follows the opposite trend of their bond strengths (F > Cl > Br > I), though this can be context-dependent. In some mechanisms, particularly those involving radical cations, the reactivity order can be I > Br > Cl. Given the electronic nature of the this compound ring, SNAr reactions would likely require harsh conditions or specific nucleophiles.

Halogen-Metal Exchange and Subsequent Quenching

Halogen-metal exchange is a powerful technique for generating organometallic reagents, which can then be reacted with a wide variety of electrophiles. This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The rate of exchange is significantly faster for iodine than for bromine (I > Br > Cl). wikipedia.org

This differential reactivity allows for the selective formation of a lithiated species at the C-5 position of this compound. The resulting aryllithium intermediate is a potent nucleophile and can be "quenched" with various electrophiles to install new functional groups, such as aldehydes (from DMF), carboxylic acids (from CO₂), or alkyl/hydroxyl groups. This method provides a complementary approach to palladium-catalyzed reactions for functionalizing the C-5 position while preserving the C-2 bromine. ias.ac.in

Bioisosteric Replacements of the Amide Linkage

Bioisosterism is a strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govacs.org The amide bond in this compound is a key structural feature that can be replaced with a variety of bioisosteres. researchgate.netnih.govbenthamscience.com This strategy can enhance metabolic stability, modulate hydrogen bonding capacity, and create novel intellectual property. nih.gov

Common bioisosteric replacements for the amide group include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium alters the hydrogen bonding properties and lipophilicity. nih.gov

Heterocycles: Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are widely used as stable, non-classical amide bond mimics. nih.gov They can reproduce the vector and orientation of the amide bond substituents.

Sulfonamides: This group serves as a non-classical bioisostere, offering a different geometric and electronic profile while maintaining a hydrogen bond donor. nih.gov

Trifluoroethylamines: This motif is a more recent development where the C=O is mimicked by a CF₃-CH group, which can improve metabolic stability against proteolysis. researchgate.net

These modifications fundamentally change the core structure of the parent molecule, offering a powerful tool for lead optimization in drug discovery programs. nih.gov

Synthesis and Evaluation of Thioamide Analogues

The conversion of the amide moiety in this compound to a thioamide represents a common isosteric replacement aimed at altering the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic properties. Thioamides can be synthesized from their corresponding amides through thionation reactions. A variety of reagents are available for this transformation, with Lawesson's reagent being one of the most frequently employed. organic-chemistry.org Alternative thionating agents include phosphorus pentasulfide (P₄S₁₀) and, more recently, ammonium (B1175870) phosphorodithioate, which offers a rapid and high-yielding method. organic-chemistry.org

The general approach for the synthesis of the thioamide analogue of this compound would involve reacting the parent amide with a thionating agent in an appropriate solvent, such as toluene or dioxane, under reflux conditions. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

While specific studies on the thioamide derivative of this compound are not prevalent in the reviewed literature, research on other benzamide (B126) derivatives provides a strong basis for this synthetic route. For instance, the synthesis of 3-oxo-N,3-diphenyl-2-(phenylcarbonyl)propanethioamide from its corresponding amide demonstrates the feasibility of this transformation on structurally complex molecules. nih.gov

Table 1: Proposed Synthesis of Thioamide Analogue

Starting MaterialReagentProduct
This compoundLawesson's Reagent2-Bromo-5-iodo-N-isobutylbenzothioamide

The evaluation of these thioamide analogues would typically involve in vitro assays to determine their biological activity, comparing it to the parent compound. This comparison helps in understanding the structure-activity relationship (SAR) concerning the amide-to-thioamide substitution.

Synthesis and Evaluation of Selenoamide Analogues

Similar to thioamides, selenoamides are another class of isosteres for amides, where the carbonyl oxygen is replaced by a selenium atom. This modification can significantly impact the compound's biological properties. The synthesis of selenoamides can be achieved from the corresponding amides using selenating agents. Woollins' reagent has been shown to be a highly efficient reagent for the chemoselective selenation of benzamides to their corresponding benzoselenoamides. nih.gov

The synthesis of the selenoamide analogue of this compound would likely proceed by reacting the parent amide with Woollins' reagent. The reaction conditions would need to be optimized to ensure efficient conversion and minimize side reactions. Other starting materials for selenoamide synthesis include nitriles and terminal acetylenes. benthamscience.com The selenium atom in selenoamides can act as a leaving group, and the carbon atom is susceptible to nucleophilic attack, making them versatile intermediates for further chemical transformations. benthamscience.com

The characterization of the resulting selenoamide would be carried out using standard spectroscopic techniques such as NMR and mass spectrometry. The evaluation of its biological activity would be crucial to determine the effect of the selenium substitution.

Table 2: Proposed Synthesis of Selenoamide Analogue

Starting MaterialReagentProduct
This compoundWoollins' Reagent2-Bromo-5-iodo-N-isobutylbenzoselenoamide

Development of Urea (B33335) and Sulfonamide Derivatives

The amide bond in this compound can be replaced with other functional groups, such as ureas and sulfonamides, to explore different chemical spaces and potential biological activities.

The synthesis of urea derivatives can be approached by first hydrolyzing the amide to the corresponding benzoic acid, 2-bromo-5-iodobenzoic acid. This acid can then be converted to an acyl azide (B81097) via its acid chloride, followed by a Curtius rearrangement to form an isocyanate. The reaction of this isocyanate with isobutylamine (B53898) would yield the desired N-(2-bromo-5-iodophenyl)-N'-isobutylurea. The synthesis of 2-bromo-5-iodobenzoic acid from o-bromobenzoic acid has been reported, providing a viable starting point for this route. google.com

For the development of sulfonamide derivatives, a different synthetic strategy is required. One possible route involves the conversion of 2-bromo-5-iodoaniline, which can be obtained from the parent compound, to the corresponding sulfonyl chloride. Subsequent reaction with isobutylamine would furnish the desired N-isobutyl-2-bromo-5-iodobenzenesulfonamide. The synthesis of sulfonamide derivatives from aminopyridines has been described and could serve as a methodological reference.

Table 3: Proposed Synthesis of Urea and Sulfonamide Derivatives

DerivativeProposed Synthetic IntermediateFinal Reactant
N-(2-bromo-5-iodophenyl)-N'-isobutylurea2-bromo-5-iodobenzoyl azideIsobutylamine
N-isobutyl-2-bromo-5-iodobenzenesulfonamide2-bromo-5-iodobenzenesulfonyl chlorideIsobutylamine

The evaluation of these urea and sulfonamide derivatives against relevant biological targets would be essential to understand the impact of these structural modifications on the compound's activity profile.

Application of Triazole Linkers as Amide Mimetics

The replacement of an amide bond with a 1,2,3-triazole ring is a well-established strategy in medicinal chemistry to create peptidomimetics with improved pharmacological properties. nih.gov This is because 1,4-disubstituted 1,2,3-triazoles are excellent isosteres for the trans-amide bond, mimicking its electronic properties, such as the dipole moment and hydrogen-bonding capabilities. nih.gov The triazole ring is also metabolically stable and not susceptible to cleavage by proteases.

In the context of this compound, the amide linkage could be replaced by a 1,5-disubstituted 1,2,3-triazole. This modification can be achieved through a multi-step synthesis. A general approach would involve the synthesis of an azide precursor from 2-bromo-5-iodobenzoic acid and a terminal alkyne, isobutylacetylene. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) would then be employed to form the triazole ring. The 1,5-disubstituted isomer can be favored by using specific ruthenium catalysts.

The resulting triazole-linked analogue would be evaluated for its biological activity to determine if this amide-to-triazole switch enhances its properties. This strategy has been successfully applied to various biologically active peptides, leading to analogues with improved stability and, in some cases, enhanced target affinity. nih.gov

Table 4: Proposed Triazole Analogue

Starting Material 1Starting Material 2Product
2-Bromo-5-iodobenzyl azideIsobutylacetylene1-(2-Bromo-5-iodobenzyl)-5-isobutyl-1H-1,2,3-triazole

Mechanistic Organic Chemistry Investigations Pertaining to 2 Bromo 5 Iodo N Isobutylbenzamide Synthesis and Reactivity

Reaction Mechanism Elucidation for Halogenation Procedures

The synthesis of 2-Bromo-5-iodo-N-isobutylbenzamide involves the sequential introduction of bromine and iodine onto the aromatic ring of N-isobutylbenzamide. The regioselectivity of these halogenation steps is governed by the directing effects of the substituents on the benzene (B151609) ring. The N-isobutylamido group (-CONHCH₂CH(CH₃)₂) is a powerful ortho-, para-directing and activating group due to the resonance donation of the nitrogen lone pair into the aromatic system.

A plausible synthetic route begins with the bromination of N-isobutylbenzamide. This is a classic electrophilic aromatic substitution reaction. A source of electrophilic bromine (Br⁺), typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), is required. The amide group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the N-isobutyl group, substitution at the ortho position is often favored.

The mechanism proceeds in two main steps:

Formation of the Electrophile : The Lewis acid polarizes the Br-Br bond, creating a potent electrophilic bromine species. youtube.com

Nucleophilic Attack and Aromatization : The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base, such as FeBr₄⁻, then abstracts a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring to yield 2-bromo-N-isobutylbenzamide. youtube.com

The subsequent iodination of 2-bromo-N-isobutylbenzamide introduces the second halogen. Now, the directing effects of both the amide group (ortho-, para-directing) and the bromine atom (ortho-, para-directing, but deactivating) must be considered. The amide group directs to the C4 and C6 positions, while the bromine directs to the C3 and C5 positions. The most electronically favorable position for the incoming electrophile is para to the strong activating amide group, which is the C5 position. This position is also meta to the deactivating bromo group, which is a compatible outcome.

For iodination, a less reactive electrophile than bromine is used, often requiring an oxidizing agent to generate the electrophilic iodine species (I⁺) from I₂. A common method involves using N-iodosuccinimide (NIS) in the presence of a strong mineral acid like sulfuric acid. google.com The mechanism is analogous to bromination, involving the attack of the brominated aromatic ring on the electrophilic iodine, formation of a sigma complex, and subsequent deprotonation to give the final product, this compound.

StepReactionReagents and ConditionsKey Mechanistic Feature
1 BrominationN-isobutylbenzamide, Br₂, FeBr₃Electrophilic aromatic substitution directed by the activating amide group to the ortho position.
2 Iodination2-bromo-N-isobutylbenzamide, N-Iodosuccinimide (NIS), H₂SO₄Electrophilic substitution directed primarily by the amide group to the C5 position (para to the amide). google.com

Understanding Catalytic Cycles in Cross-Coupling Derivatizations

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a cornerstone of its utility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium center. This reactivity difference allows for selective functionalization at the C5 position (iodine) while leaving the C2 position (bromine) intact for subsequent transformations.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination) involving this compound can be described as follows:

Oxidative Addition : The active Pd(0) catalyst preferentially inserts into the weaker C-I bond of the benzamide (B126) substrate. This is typically the rate-determining step and establishes the chemoselectivity of the reaction. The result is a Pd(II) intermediate.

Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex. nih.govwiley.com

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-N bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

This selectivity enables the synthesis of complex molecules through sequential, site-selective cross-coupling reactions. For instance, a Suzuki coupling could be performed at the C-I position, followed by a Buchwald-Hartwig amination at the remaining C-Br position. A variety of sophisticated phosphine (B1218219) ligands, such as BrettPhos, RuPhos, and Xantphos, are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, enabling reactions with a broad range of substrates under milder conditions. nih.govresearchgate.net

Reaction TypeCoupling PartnerSelective PositionRationale
Suzuki Coupling Arylboronic acidC5 (Iodo)The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Br bond.
Sonogashira Coupling Terminal alkyneC5 (Iodo)Preferential oxidative addition at the C-I bond allows for selective alkynylation. researchgate.net
Buchwald-Hartwig Amination Primary/Secondary AmineC5 (Iodo)Selective C-N bond formation is achieved at the more reactive C-I position. acs.org
Heck Coupling AlkeneC5 (Iodo)The reaction is initiated by the selective oxidative addition of Pd(0) into the C-I bond.

Stereochemical Considerations and Control in Synthetic Pathways

While the this compound molecule itself is achiral and possesses a plane of symmetry, stereochemical principles become highly relevant when it is used as a scaffold in more complex synthetic sequences.

Atropisomerism: A key consideration for ortho-substituted benzamides is the potential for atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. The presence of the bromine atom at the C2 position introduces a steric barrier that could hinder free rotation around the C(aryl)-C(carbonyl) bond. If the barrier to rotation is sufficiently high (typically > 23 kcal/mol), stable, separable enantiomers (atropisomers) can exist. While the N-isobutyl group and the C2-bromo substituent may not be large enough to induce stable atropisomerism at room temperature in this specific compound, the concept is critical. The synthesis of atropisomeric benzamides has been achieved through enantioselective bromination reactions using chiral catalysts, highlighting that the introduction of the ortho-halogen can be a stereochemistry-determining step. researchgate.net

Substrate-Controlled and Catalyst-Controlled Stereoselectivity: Stereocenters can be introduced into derivatives of this compound through subsequent reactions. The control of the resulting stereochemistry can be approached in two ways:

Substrate Control: If a chiral group is introduced via a cross-coupling reaction, the existing structure of the molecule can influence the stereochemical outcome of a subsequent reaction at a different site.

Catalyst Control: Asymmetric catalysis provides a powerful tool for controlling stereochemistry. For example, a cross-coupling reaction at either the C-I or C-Br position using a palladium catalyst coordinated to a chiral ligand could generate a product with a new stereocenter in high enantiomeric excess. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the bond-forming step. youtube.com

Synthetic ScenarioStereochemical ConceptMethod of ControlExample
Ortho-Functionalization AtropisomerismUse of a chiral catalyst during an electrophilic substitution reaction. researchgate.netEnantioselective synthesis of an ortho-functionalized benzamide leading to a single atropisomer.
Asymmetric Cross-Coupling EnantioselectivityPalladium catalyst with a chiral phosphine ligand (e.g., BINAP, Josiphos). acs.orgSuzuki coupling with a prochiral boronic ester to create a new stereocenter with high enantiomeric purity.
Diastereoselective Reaction DiastereoselectivityIntroduction of a chiral auxiliary onto the molecule or reaction with a chiral reagent. youtube.comReaction of a derivative with a chiral nucleophile, where the existing molecular framework directs the approach, favoring one diastereomer.

Biological Activity and Mechanistic Insights of 2 Bromo 5 Iodo N Isobutylbenzamide and Analogues

In Vitro Pharmacological Profiling and Molecular Target Identification

While no in vitro pharmacological profile for 2-Bromo-5-iodo-N-isobutylbenzamide is publicly available, the benzamide (B126) scaffold is a common feature in a variety of pharmacologically active molecules. The specific substitutions of bromine and iodine at positions 2 and 5, respectively, along with the N-isobutyl group, would theoretically influence its physicochemical properties and target interactions.

Enzyme Inhibition Studies

Inhibition of Mitochondrial Complex II in Nematodes

Substituted benzamides have been identified as a promising class of anthelmintics that exert their effect by inhibiting mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH). This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Notably, research has shown that certain ortho-substituted benzamides are active against the nematode Caenorhabditis elegans and other parasitic nematodes by selectively targeting their complex II. This selective inhibition is a crucial aspect, as it minimizes toxicity in mammalian hosts. The structural features of these active benzamides, particularly the substituents on the aromatic ring, play a critical role in their binding and inhibitory activity. However, no studies have specifically implicated this compound in this activity.

Modulation of Mycobacterium tuberculosis Antigen 85C Activity

The Antigen 85 (Ag85) complex in Mycobacterium tuberculosis, comprising three proteins (Ag85A, Ag85B, and Ag85C), is essential for the biosynthesis of the mycobacterial cell wall, particularly the mycolation of arabinogalactan (B145846) and the formation of cord factor (trehalose dimycolate). This makes the Ag85 complex an attractive target for the development of new anti-tuberculosis drugs. While some compounds have been shown to inhibit Ag85C, there is no published evidence to suggest that this compound or its close analogues modulate the activity of this enzyme.

Kinase Inhibition Profiles (e.g., SYK, LRRK2, MYLK)

The benzamide core is a versatile scaffold found in numerous kinase inhibitors. Kinases such as Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK) are involved in various cellular signaling pathways, and their dysregulation is implicated in diseases like inflammation, neurodegenerative disorders, and cancer. The specific substitution pattern of a benzamide derivative dictates its kinase inhibition profile and selectivity. While a wide array of benzamide-based kinase inhibitors have been developed, there is no available data on the kinase inhibition profile of this compound against SYK, LRRK2, MYLK, or other kinases.

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anti-cancer agents. The benzamide group is a known zinc-binding group present in some classes of HDAC inhibitors. For instance, N-(2-aminophenyl)benzamides have been identified as inhibitors of class I HDAC enzymes. However, the specific compound this compound has not been reported in the literature as an HDAC modulator.

Interactions with Enzymes in Leukotriene Biosynthesis

Leukotrienes are pro-inflammatory mediators derived from arachidonic acid, and their biosynthesis involves a cascade of enzymatic reactions. Key enzymes in this pathway, such as 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP), are targets for anti-inflammatory drugs. Some benzamide derivatives have been investigated for their potential to inhibit leukotriene biosynthesis. These compounds are thought to interfere with the function of enzymes in this pathway. Nevertheless, there is no specific information available regarding the interaction of this compound with enzymes involved in leukotriene biosynthesis.

No Publicly Available Data on the Specific Biological Activities of this compound and Its Analogs

A comprehensive review of scientific literature and databases reveals a significant lack of publicly available information regarding the biological activities of the chemical compound this compound and its close analogs. Despite targeted searches for its effects on specific cellular pathways and receptor systems as outlined, no research findings were identified that would allow for a detailed analysis of its biological activity or structure-activity relationships in these contexts.

The investigation sought to detail the compound's interaction with several key biological targets. However, no studies were found that specifically examined the modulatory effects of this compound or its structural relatives on Autophagy-Related Proteins, such as ATG4B. Similarly, there is no available data from receptor binding and modulation assays for Cannabinoid Receptors (CB1 and CB2), the orphan nuclear receptor RORγ, or opioid receptors like the μ-opioid receptor.

Furthermore, the absence of biological activity data precludes any discussion or analysis of structure-activity relationships (SAR). Specifically, no research could be located that investigates how the bromo and iodo halogen substitutions on the benzamide scaffold influence the biological activity of this class of compounds.

Consequently, it is not possible to provide an article based on the requested outline due to the absence of foundational research data for this compound in the specified areas of biological inquiry. The creation of data tables detailing research findings is also not feasible as no such data has been published.

Further research would be required to elucidate the potential biological effects of this compound and to establish any structure-activity relationships.

Structure-Activity Relationship (SAR) Studies

Role of Amide Bond Bioisosteres in Modulating Pharmacological Profiles

The amide bond is a fundamental functional group in many biologically active compounds, including numerous pharmaceuticals. However, it can be susceptible to enzymatic cleavage in vivo, leading to poor metabolic stability. nih.gov To address this, medicinal chemists often employ bioisosteric replacement, where the amide bond is substituted with other functional groups that mimic its key physicochemical properties while offering improved stability. nih.govvaia.comnih.gov This strategy can lead to compounds with enhanced pharmacological profiles, including increased potency, better selectivity, and improved pharmacokinetic properties. nih.govnih.gov

The introduction of a bioisostere can alter various molecular properties such as size, shape, electronic distribution, and hydrogen bonding capacity, which can be either beneficial or detrimental to biological activity. nih.govnih.gov Common bioisosteres for the amide bond include sulfonamides, oxadiazoles, and triazoles. nih.govvaia.com For example, sulfonamides are often more resistant to hydrolysis than amides, which can lead to improved metabolic stability. vaia.com Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, can mimic the planarity and dipole moment of an amide and have been used to improve metabolic stability and membrane permeability. nih.gov The strategic selection and implementation of an amide bioisostere is a critical aspect of drug design and lead optimization. nih.gov

Table 1: Common Amide Bond Bioisosteres and Their Properties

BioisostereKey PropertiesPotential Advantages
Sulfonamide More resistant to hydrolysisImproved metabolic stability
1,2,4-Oxadiazole Mimics planarity and dipole momentImproved metabolic stability and membrane permeability
1,3,4-Oxadiazole Mimics planarity and dipole momentImproved metabolic stability and membrane permeability
Triazole Aromatic, varied electrostatic and H-bonding characterCan modulate binding interactions and solubility

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a vital tool in drug discovery. The specific conformation that a molecule like this compound adopts will dictate how it fits into the binding site of its biological target. Even subtle changes in conformation can lead to significant differences in binding affinity and, consequently, biological efficacy.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. This method is instrumental in understanding the molecular basis of ligand-target interactions and can guide the design of more potent and selective inhibitors.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. nih.gov The ligand's conformational flexibility is often explored to find the best fit within the rigid or flexible binding site of the protein. Scoring functions are then used to estimate the binding affinity for different poses, with lower scores typically indicating more favorable binding. For instance, in a study of benzimidazole (B57391) derivatives, molecular docking was used to investigate the interactions between the most active compound and its target protein. biointerfaceresearch.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

Homology Modeling for Uncharacterized Target Proteins

When the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. nih.gov This computational technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein.

The first step in homology modeling is to obtain the amino acid sequence of the target protein. nih.gov A search is then performed against a database of known protein structures, like the Protein Data Bank (PDB), to find suitable templates. nih.gov Once a template is selected, the target sequence is aligned with the template sequence, and a three-dimensional model of the target is built based on the template's structure. plos.org The quality of the resulting model is then assessed using various validation tools. nih.gov Homology models, while not as accurate as experimentally determined structures, can be valuable for understanding the general fold of a protein and for performing initial molecular docking studies to guide drug discovery efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comarchivepp.combiolscigroup.us The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. archivepp.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds to enhance their desired properties. archivepp.com

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. biolscigroup.us Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like support vector regression (SVR) and random forest (RF), are then used to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.comnih.gov The predictive power of the QSAR model is then validated to ensure its reliability. biolscigroup.us QSAR studies have been successfully applied to various classes of compounds, including benzimidazole derivatives, to guide the synthesis of new analogs with improved activity. biointerfaceresearch.comnih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of ligand-target complexes over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established and can be applied to understand its potential interactions.

MD simulations of a ligand-protein complex, such as this compound bound to a putative protein target, would involve several key steps. Initially, the complex, with the ligand placed in the binding site (often predicted by molecular docking), is solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The entire system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion over a specific period, often ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory provides a wealth of information. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand can indicate the stability of the binding. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding or conformational changes. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more dynamic and realistic view of the binding event than static docking poses.

For halogenated compounds like this compound, MD simulations are particularly valuable for exploring the role of halogen bonds in the stability of the ligand-target complex. These simulations can capture the dynamic nature of these interactions, which involve an electropositive region on the halogen atom (the σ-hole) interacting with a nucleophilic region on the protein. nih.govnih.gov

Prediction of Binding Modes and Elucidation of Key Interaction Motifs

The prediction of binding modes for this compound and the elucidation of its key interaction motifs rely heavily on computational techniques like molecular docking and the analysis of structure-activity relationships of analogous compounds.

Molecular Docking and Predicted Binding Pose:

Molecular docking simulations would predict the preferred orientation of this compound within the binding pocket of a target protein. The benzamide core is likely to form crucial interactions. The amide group, a common feature in many biologically active molecules, can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govresearchgate.net The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding site.

The Role of Halogen Substituents:

The bromo and iodo substituents on the phenyl ring are predicted to play a significant role in the binding affinity and selectivity through the formation of halogen bonds. nih.govjst.go.jpresearchgate.net The iodine atom, being larger and more polarizable than bromine, can form stronger halogen bonds. researchgate.net These interactions occur when the electropositive region on the outer side of the halogen atom, known as the σ-hole, interacts with an electron-donating atom (like oxygen or nitrogen) in the protein backbone or side chains. nih.govjst.go.jp The directionality of these halogen bonds can contribute significantly to the specific orientation of the ligand in the binding pocket.

Key Interaction Motifs:

Based on the analysis of related halogenated benzamides, several key interaction motifs can be postulated for this compound:

Hydrogen Bonding: The amide linker is a prime candidate for forming hydrogen bonds with backbone or side-chain residues of the target protein. nih.gov

Halogen Bonding: The bromine and iodine atoms are expected to form halogen bonds with suitable acceptor atoms in the protein, such as the carbonyl oxygen of the peptide backbone or the oxygen or nitrogen atoms of amino acid side chains. nih.govjst.go.jp The presence of two different halogens could allow for differential interactions within the binding site.

π-Interactions: The substituted benzene (B151609) ring can engage in various π-interactions, including π-π stacking and cation-π interactions, with complementary residues in the target protein.

Interaction TypeStructural MotifPotential Interacting Protein Residues
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl
Hydrogen Bond AcceptorAmide C=OArginine, Lysine, Serine, Threonine, Main-chain Amide
Hydrophobic InteractionIsobutyl Group, Phenyl RingAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Halogen BondBromo, Iodo SubstituentsMain-chain Carbonyl Oxygen, Aspartate, Glutamate, Serine
π-InteractionsPhenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine

It is important to note that these are predicted interactions based on the chemical structure of the compound and findings from studies on analogous molecules. Experimental validation through techniques such as X-ray crystallography or cryo-electron microscopy of the ligand-target complex would be required to confirm the precise binding mode.

Applications in Chemical Biology and Probe Development

Development of Chemical Probes for Target Elucidation and Validation

There is currently no publicly available scientific literature detailing the development or use of 2-Bromo-5-iodo-N-isobutylbenzamide as a chemical probe for the purpose of target elucidation and validation. Chemical probes are powerful small molecules used to study the function of proteins and other biomolecules. The design and synthesis of such probes require extensive research to ensure potency, selectivity, and appropriate physicochemical properties for cellular and in vivo applications. Without published research, no data can be provided on its potential targets, selectivity profile, or its utility in validating the function of specific proteins.

Utilization as a Scaffold for Activity-Based Protein Profiling (ABPP)

Information regarding the utilization of this compound as a scaffold for Activity-Based Protein Profiling (ABPP) is not present in the reviewed scientific domain. ABPP is a sophisticated chemoproteomic technique that employs reactive chemical probes to map the active sites of enzymes within complex biological systems. The development of an ABPP probe based on a particular scaffold involves the incorporation of a reactive "warhead" and a reporter tag for detection and identification. The suitability of the this compound structure as a foundational scaffold for such probes has not been described in any accessible research.

Modulating Specific Biological Pathways through Targeted Interventions

There are no research findings that describe the use of this compound to modulate specific biological pathways through targeted interventions. The investigation of a compound's ability to influence cellular signaling or metabolic pathways is a critical step in drug discovery and chemical biology. Such studies typically involve detailed cellular and biochemical assays to determine the compound's mechanism of action and its effects on pathway components. The absence of any such studies for this compound means there is no basis to report on its potential to influence any specific biological process.

Due to the lack of available data, no interactive data tables can be generated for the research findings related to this compound in these applications.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Iodo N Isobutylbenzamide

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The journey from a promising lead compound to a marketable therapeutic is heavily reliant on the development of efficient, cost-effective, and environmentally benign manufacturing processes. For 2-Bromo-5-iodo-N-isobutylbenzamide, future research should prioritize the establishment of scalable and sustainable synthetic routes that adhere to the principles of green chemistry. nih.govresearchgate.net

Conventional methods for amide bond formation often involve harsh reagents and generate significant waste. nih.gov Modern approaches that offer greener alternatives should be explored. These include:

Biocatalytic Amide Bond Formation: The use of enzymes, such as lipases, in non-aqueous or low-water systems can drive the equilibrium towards amide synthesis with high selectivity and under mild conditions. frontiersin.orgnih.gov This approach minimizes the use of hazardous reagents and simplifies purification processes. Research into identifying or engineering enzymes that can efficiently accommodate the steric bulk and electronic properties of the 2-bromo-5-iodobenzoyl moiety and isobutylamine (B53898) will be crucial.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up production. acs.orgmdpi.com The synthesis of N-alkylbenzamides has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. researchgate.net

Atom-Economical Strategies: Methodologies that maximize the incorporation of all starting materials into the final product are central to green chemistry. researchgate.net An iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water represents a green and mild route to N-alkylbenzamides and could be adapted for this specific compound. researchgate.net

Palladium-Catalyzed Halogenation: For the introduction of the bromo and iodo substituents, palladium-catalyzed ortho-halogenation of primary benzamides offers a regioselective and efficient method that is compatible with various functional groups. youtube.com

The development of such sustainable and scalable synthetic methods will not only be economically advantageous but also align with the growing demand for environmentally responsible pharmaceutical manufacturing. researchgate.netnih.gov

Identification of Additional Biological Targets through Advanced Screening Platforms

The benzamide (B126) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While the precise targets of this compound remain to be elucidated, related compounds have shown activity against several important enzyme families. For instance, some N-substituted benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which have significant potential in cancer therapy. frontiersin.org Another benzamide analog, benzamide riboside, has demonstrated antitumor activity through the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov

Future research should employ advanced screening platforms to comprehensively map the biological target landscape of this compound. Key strategies include:

High-Throughput Screening (HTS): Screening large libraries of diverse compounds against a panel of biological targets can rapidly identify initial hits. While direct screening of this compound is the primary goal, data from HTS of other benzamide derivatives can provide valuable insights into potential target classes.

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. In vivo multiplexed small-molecule screening platforms, which utilize molecular barcoding, enable the rapid assessment of a compound's effect in a more physiologically relevant context. nih.gov

Pharmacophore-Based Virtual Screening: This computational technique uses the three-dimensional arrangement of functional groups (pharmacophore) of a known active molecule to search virtual libraries for other compounds that are likely to bind to the same target. researchgate.net This can be a powerful tool for identifying novel targets for this compound by comparing its pharmacophore to those of known drugs and bioactive molecules.

Chemical Proteomics: This approach utilizes chemical probes to identify the protein targets of a small molecule directly in a complex biological sample. This can provide unbiased identification of both primary targets and potential off-target interactions.

The presence of both bromine and iodine atoms on the benzamide scaffold of this compound may confer unique biological activities, potentially leading to the discovery of novel therapeutic targets. researchgate.net

Integration of Advanced In Silico Methods for Rational Design and Lead Optimization

Computational approaches are indispensable in modern drug discovery, enabling the rational design of more potent and selective drug candidates while reducing the time and cost of development. For this compound, a variety of in silico methods can be leveraged to guide its optimization.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be used to hypothesize its binding mode in various potential targets, such as HDACs, IMPDH, or newly identified targets from screening campaigns. This can provide insights into the key interactions driving binding and inform the design of analogs with improved affinity. otavachemicals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org By developing QSAR models for a library of benzamide derivatives, it is possible to predict the activity of novel compounds like this compound and to identify the structural features that are most important for its biological effects. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This can reveal important information about the stability of the ligand-protein complex and the role of solvent molecules in the binding process, offering a more realistic representation of the biological system than static docking poses.

Consideration of Halogen Bonding: The bromine and iodine atoms in this compound are not merely bulky substituents; they can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in rational drug design. biosolveit.dersc.orgbohrium.com In silico methods can be used to predict and analyze potential halogen bonds between the compound and its biological targets, guiding the design of analogs with enhanced binding affinity and selectivity.

The integration of these computational methods will facilitate a more efficient and targeted approach to the lead optimization of this compound, accelerating its development into a viable drug candidate. nih.govnih.gov

Exploration of Novel Therapeutic Indications and Biological Functions for Benzamide Scaffolds

The benzamide scaffold is a remarkably versatile pharmacophore, with derivatives demonstrating a wide spectrum of therapeutic activities. researchgate.netresearchgate.net This suggests that this compound may have therapeutic potential beyond the initially hypothesized applications. Future research should therefore explore a broad range of novel therapeutic indications.

Anticancer Applications: Beyond the known HDAC and IMPDH inhibitory activities of some benzamides, novel benzamide derivatives have shown promise as anticancer agents through various mechanisms. nih.govbiosolveit.debohrium.com Some act as inhibitors of the ABCG2 transporter, a protein involved in multidrug resistance in cancer cells, thereby restoring the efficacy of chemotherapeutic drugs. mdpi.com The unique substitution pattern of this compound warrants its investigation in a variety of cancer cell lines and in combination with existing anticancer drugs.

Neurodegenerative Diseases: Benzamide derivatives have been investigated for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. researchgate.netfrontiersin.orgrsc.org Some benzamides act as selective butyrylcholinesterase (BChE) inhibitors, which is a therapeutic strategy for advanced Alzheimer's. rsc.org Furthermore, a specific class of benzamide HDAC inhibitors has shown promise in correcting the cellular phenotype of Friedreich's ataxia, a neurodegenerative disorder. nih.gov

Inflammatory Diseases: Certain benzamides have demonstrated potent anti-inflammatory properties, in part through the inhibition of the transcription factor NF-kappaB, a key regulator of the inflammatory response. frontiersin.orgnih.gov The potential anti-inflammatory effects of this compound should be investigated in relevant in vitro and in vivo models.

Antimicrobial Potential: The benzamide scaffold is also found in compounds with antimicrobial activity. researchgate.netnih.govnih.gov Novel benzamide derivatives are being explored as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.gov The di-halogenated nature of this compound could enhance its antimicrobial properties and should be tested against a panel of pathogenic bacteria and fungi.

A systematic exploration of these and other therapeutic areas could uncover unexpected and valuable applications for this novel compound.

Synergistic Approaches with Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. frontiersin.org This approach involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.gov These fragment hits then serve as starting points for building more potent and selective drug candidates through strategies like fragment growing, linking, and merging. youtube.comnih.govbiosolveit.de

The benzamide scaffold is well-suited for FBDD approaches. The simple benzamide core can be considered a fragment that can be elaborated with different substituents to explore the chemical space around a binding site. researchgate.netnih.gov For this compound, FBDD can be utilized in several ways:

Halogen-Enriched Fragment Libraries: The bromine and iodine atoms of the title compound are key features that can participate in halogen bonding. nih.gov Screening of halogen-enriched fragment libraries (HEFLibs) against a target of interest can identify "hot spots" for halogen bonding, providing valuable information for the optimization of this compound. frontiersin.orgotavachemicals.com

Fragment Growing and Linking: If a smaller fragment of this compound (e.g., 2-bromo-5-iodobenzamide) is found to bind to a target, fragment growing strategies can be employed to systematically add the N-isobutyl group and other functionalities to improve potency. biosolveit.de Alternatively, if two different fragments are found to bind in adjacent pockets, they can be linked together to create a more potent molecule. youtube.com

Synergy with In Silico Methods: FBDD is highly synergistic with computational methods. Virtual screening can be used to prioritize fragments for experimental testing, and molecular modeling can guide the optimization of fragment hits into lead compounds. bohrium.com

By integrating FBDD with other drug discovery technologies, the development of novel therapeutics based on the this compound scaffold can be significantly accelerated.

Q & A

Basic: What synthetic strategies are effective for preparing 2-Bromo-5-iodo-N-isobutylbenzamide with high purity?

Answer:
The synthesis of halogenated benzamides typically involves coupling bromo- and iodo-substituted benzoyl chlorides with isobutylamine. Key steps include:

  • Stepwise halogenation : Sequential bromination and iodination of the benzamide precursor to avoid steric hindrance and ensure regioselectivity.
  • Purification : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (4:1) to monitor reaction progress, followed by trituration with diethyl ether to isolate the product .
  • Yield optimization : Adjust reaction temperature (60–80°C) and catalyst loading (e.g., Pd for cross-coupling) to minimize side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR can confirm the substitution pattern of bromine and iodine. For example, deshielding effects in 1^1H NMR (δ 7.5–8.5 ppm) indicate aromatic protons adjacent to halogens .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic clusters for bromine (79^{79}Br/81^{81}Br) and iodine (127^{127}I), with molecular ion peaks at m/z 368.94 (M+H+^+) .
  • IR spectroscopy : Absorbance bands near 1650 cm1^{-1} confirm the amide C=O stretch, while halogen-C bonds appear at 500–600 cm1^{-1} .

Advanced: How can computational tools predict retrosynthetic pathways for halogenated benzamides?

Answer:
AI-driven platforms like PubChem’s retrosynthesis analyzer use databases (e.g., Reaxys, Pistachio) to propose routes:

  • Fragment-based design : Prioritize halogenation steps early to avoid steric clashes in later stages.
  • Reactivity prediction : Quantum mechanical calculations (DFT) assess activation energies for bromine/iodine substitution under varying conditions (e.g., polar aprotic solvents) .
  • Validation : Compare predicted intermediates with experimental LC-MS data to refine pathways .

Advanced: How to resolve contradictions in spectral data between theoretical and experimental results?

Answer:

  • Isotopic interference : In mass spectrometry, overlapping Br/I isotopic patterns may skew results. Use tandem MS (MS/MS) to isolate fragment ions .
  • Solvent effects in NMR : Deuterated DMSO may cause peak broadening; compare with CDCl3_3 spectra to confirm assignments.
  • X-ray crystallography : Resolve ambiguities in substitution patterns via single-crystal diffraction, as demonstrated for brominated COFs .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Halogenated benzamides degrade under UV light. Store in amber vials at –20°C.
  • Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond.
  • Inert atmosphere : Argon or nitrogen blankets minimize oxidative decomposition of iodine substituents .

Advanced: How can this compound be utilized in designing porous materials like covalent organic frameworks (COFs)?

Answer:

  • Linker integration : The bromo and iodo groups can act as cross-coupling sites for constructing π-conjugated COFs. For example, Suzuki-Miyaura coupling with boronic acid-functionalized nodes .
  • Pore size modulation : The bulky isobutyl group introduces steric effects, enabling tunable pore diameters (7–27 Å) for gas storage or catalysis .
  • Thermal stability : COFs derived from halogenated benzamides exhibit stability up to 500°C, validated by thermogravimetric analysis (TGA) .

Basic: What analytical methods are suitable for assessing purity during synthesis?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) to separate unreacted precursors (retention time ~5.2 min) .
  • Elemental analysis : Confirm Br/I content (±0.3% deviation from theoretical values).
  • Melting point : Compare observed mp (e.g., 72–74°C for analogous brominated benzoxadiazoles) with literature data .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

  • Pharmacophore modification : The isobutyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Halogen bonding : Iodine forms strong interactions with protein targets (e.g., kinase inhibitors), validated via crystallographic studies .
  • SAR studies : Systematic replacement of Br/I with other halogens (e.g., Cl/F) reveals steric and electronic effects on bioactivity .

Advanced: How to address low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki couplings; iodine’s larger atomic radius may require higher catalyst loadings (5–10 mol%).
  • Solvent optimization : DMF enhances solubility of halogenated intermediates compared to THF.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure; iodine stains require immediate ethanol washing.
  • Waste disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.